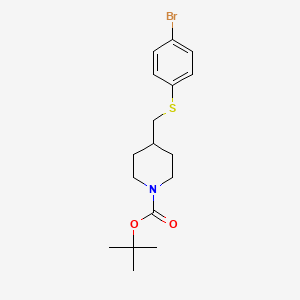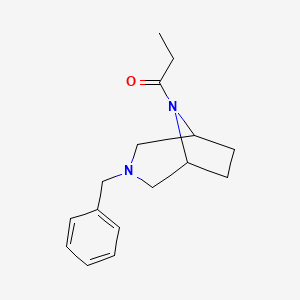
2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of cyclopropylmethyl and diiodo substituents at positions 2, 4, and 5, respectively, imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with diiodoacetaldehyde in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium or nickel to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance production efficiency by providing better control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The diiodo groups at positions 4 and 5 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Sodium azide, thiols; reactions are carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Imidazole oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes, while its anticancer properties could be due to the inhibition of specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
4,5-Diiodo-1H-imidazole: Similar structure but lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.
4,5-Diiodo-1-methyl-1H-imidazole: Contains a methyl group instead of a cyclopropylmethyl group, leading to variations in its biological activity and applications.
Uniqueness: 2-Cyclopropylmethyl-4,5-diiodo-1h-imidazole is unique due to the presence of both cyclopropylmethyl and diiodo substituents, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C7H8I2N2 |
|---|---|
Molecular Weight |
373.96 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4,5-diiodo-1H-imidazole |
InChI |
InChI=1S/C7H8I2N2/c8-6-7(9)11-5(10-6)3-4-1-2-4/h4H,1-3H2,(H,10,11) |
InChI Key |
TVLDQNLNRPOISU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC(=C(N2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


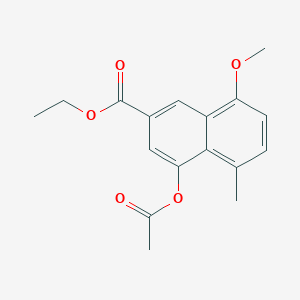
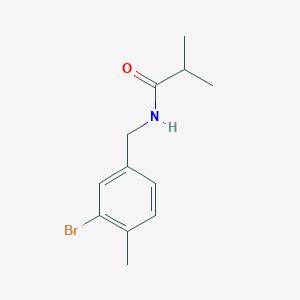
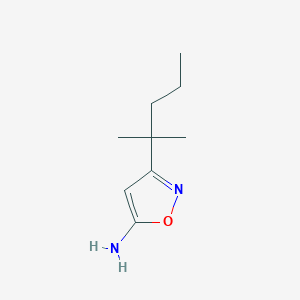
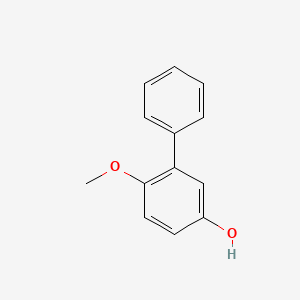
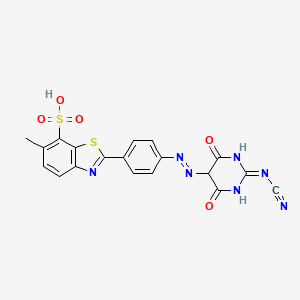

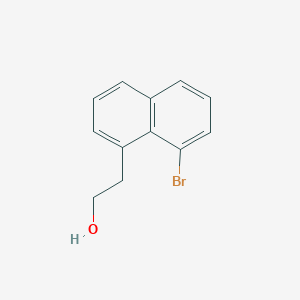
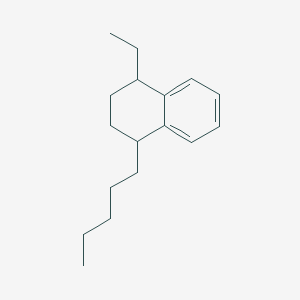
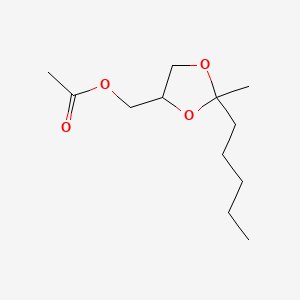

amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
